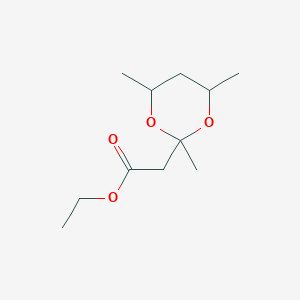![molecular formula C28H24NO2P B14005307 N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide CAS No. 72876-78-9](/img/structure/B14005307.png)
N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triphenylphosphoranylidene group, which is a notable moiety in organic chemistry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide typically involves the reaction of triphenylphosphine with an appropriate acyl chloride to form the triphenylphosphoranylidene intermediate. This intermediate is then reacted with 4-acetamidobenzaldehyde under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide stands out due to its triphenylphosphoranylidene group, which imparts unique reactivity and stability
Propriétés
Numéro CAS |
72876-78-9 |
|---|---|
Formule moléculaire |
C28H24NO2P |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-[4-[2-(triphenyl-λ5-phosphanylidene)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C28H24NO2P/c1-22(30)29-24-19-17-23(18-20-24)28(31)21-32(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-21H,1H3,(H,29,30) |
Clé InChI |
JVPCITKSYGOJTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



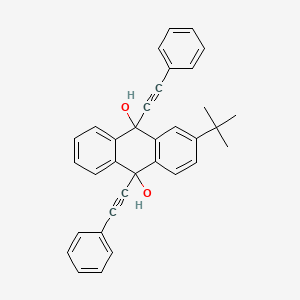

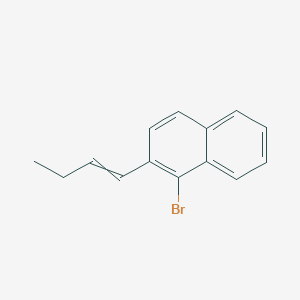
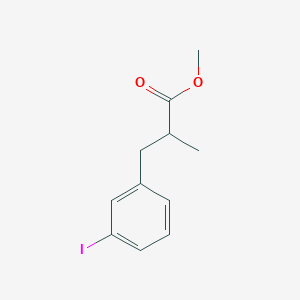
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
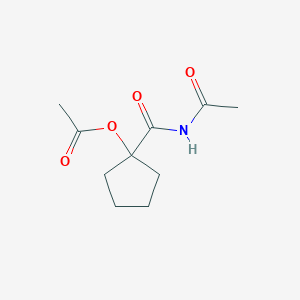
![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
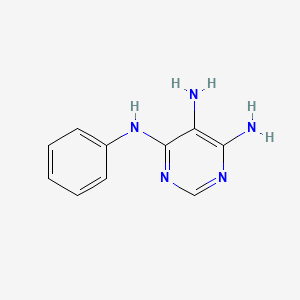
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)

![6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one](/img/structure/B14005282.png)
